Sms2-IN-2 -

Sms2-IN-2

Catalog Number: EVT-3058559
CAS Number:
Molecular Formula: C19H13ClFN3O2
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sms2-IN-2 is classified as a small molecule inhibitor specifically designed to target sphingomyelin synthase 2. It has been developed through high-throughput screening methods and structure-activity relationship studies to optimize its efficacy and selectivity against the enzyme. The compound is notable for its potential therapeutic applications in conditions linked to dysregulated sphingolipid metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sms2-IN-2 involves several key steps that are optimized for yield and purity. Initial approaches utilize combinatorial chemistry techniques to generate a library of potential inhibitors. Subsequent screening is conducted using mass spectrometry to identify compounds with the desired inhibitory activity against sphingomyelin synthase 2.

The synthetic route typically includes the following stages:

  1. Formation of Core Structure: The core structure is synthesized through a series of reactions involving cyclization and functional group modifications.
  2. Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity for sphingomyelin synthase 2.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate Sms2-IN-2 from byproducts.

These methods ensure that the compound exhibits high potency and specificity toward its target enzyme, making it suitable for further biological evaluation .

Molecular Structure Analysis

Structure and Data

Sms2-IN-2 features a unique molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 245.29 g/mol
  • Key Functional Groups: Includes nitrogen-containing heterocycles that are integral for binding to the active site of sphingomyelin synthase 2.

The three-dimensional conformation of Sms2-IN-2 has been studied using computational modeling techniques, revealing insights into its interactions with the enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Sms2-IN-2 is its interaction with sphingomyelin synthase 2, where it competes with natural substrates like ceramide. This competitive inhibition leads to a decrease in sphingomyelin production, which can be quantified using liquid chromatography coupled with tandem mass spectrometry.

Key aspects of this reaction include:

  • Inhibition Mechanism: Sms2-IN-2 binds reversibly to the active site of sphingomyelin synthase 2, preventing substrate access.
  • Kinetic Parameters: The half-maximal inhibitory concentration (IC50) values have been determined through dose-response experiments, indicating potent inhibitory effects at low concentrations .
Mechanism of Action

Process and Data

The mechanism by which Sms2-IN-2 exerts its effects involves several biochemical pathways:

  1. Inhibition of Sphingomyelin Biosynthesis: By inhibiting sphingomyelin synthase 2, Sms2-IN-2 reduces the levels of sphingomyelin in cell membranes.
  2. Alteration of Lipid Metabolism: This reduction affects lipid raft formation and cellular signaling pathways associated with insulin sensitivity and inflammation.
  3. Impact on Disease Progression: Studies indicate that inhibition of sphingomyelin synthase 2 can mitigate conditions such as atherosclerosis by altering lipid profiles and reducing plaque formation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sms2-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: Chemically stable under physiological conditions, allowing for reliable experimental results over time.
  • Melting Point: Determined through differential scanning calorimetry, providing insights into thermal stability.

These properties are essential for its application in both laboratory settings and potential therapeutic use .

Applications

Scientific Uses

Sms2-IN-2 has significant scientific applications, particularly in the fields of biochemistry and pharmacology:

  1. Research Tool: It serves as a valuable tool for studying the role of sphingomyelin synthase 2 in various biological processes.
  2. Therapeutic Potential: Due to its ability to modulate lipid metabolism, Sms2-IN-2 is being investigated for its potential therapeutic effects in metabolic disorders such as obesity-related insulin resistance and cardiovascular diseases.
  3. Drug Development: The compound's profile makes it an attractive candidate for further development into a drug aimed at treating conditions associated with dysregulated sphingolipid metabolism .
Introduction to SMS2-IN-2 in Sphingolipid Metabolism Research

SMS2-IN-2 represents a novel class of pharmacological agents targeting sphingomyelin synthase 2 (SMS2), a key enzyme in sphingolipid metabolism. This compound (Chemical name: 4-benzyloxybenzo[d]isoxazole-3-amine derivative; CAS: 2241838-28-6; Molecular formula: C₁₉H₁₃ClFN₃O₂; MW: 369.78 g/mol) exhibits potent inhibitory activity against SMS2 with an IC₅₀ of 100 nM while demonstrating remarkable selectivity (>500-fold) over its isoform SMS1 (IC₅₀ = 56 μM) [3]. The structural specificity of SMS2-IN-2 arises from its optimized benzyloxybenzoisoxazole scaffold, enabling precise interaction with the SMS2 catalytic domain without disrupting SMS1-mediated sphingomyelin biosynthesis in the Golgi apparatus. This selectivity is crucial because SMS1 and SMS2, though both synthesizing sphingomyelin from ceramide and phosphatidylcholine, exhibit distinct subcellular localizations—SMS1 primarily resides in the trans-Golgi*, while SMS2 is predominantly localized to plasma membranes where it directly modulates membrane lipid raft composition and signal transduction platforms [1] [6].

Table 1: Key Chemical Attributes of SMS2-IN-2

PropertyValueBiological Significance
Molecular Weight369.78 g/molOptimal for membrane permeability
SMS2 IC₅₀100 nMHigh potency in enzymatic inhibition
SMS1 IC₅₀56 μMExceptional isoform selectivity
Oral BioavailabilityConfirmed in db/db miceEnables chronic in vivo studies

Role of Sphingomyelin Synthase 2 (SMS2) in Lipid Homeostasis

SMS2 critically regulates systemic sphingolipid homeostasis through its membrane-bound localization and impact on the ceramide-sphingomyelin rheostat. Genetic ablation of SMS2 in mice reduces plasma sphingomyelin by 25–28% under chow and high-fat diets without altering phosphatidylcholine or triglyceride levels, demonstrating its specific role in sphingomyelin production [1]. Conversely, liver-specific SMS2 overexpression elevates plasma sphingomyelin by 29%, confirming hepatic SMS2 as a major determinant of circulating sphingomyelin pools [1]. This enzyme's influence extends to membrane dynamics: SMS2 deficiency reduces sphingomyelin content in lipid rafts, enhancing fluidity and promoting ABCA1-mediated cholesterol efflux—a process critical for reverse cholesterol transport. Macrophages from SMS2 knockout (KO) mice exhibit 40–50% increased cholesterol efflux to apoA-I and HDL, directly linking SMS2 activity to atherogenic lipid accumulation [6].

Hypoxic stress further amplifies SMS2's pathophysiological role. In critical limb ischemia, hypoxia-inducible factor-1α (HIF-1α) and p53 upregulate SMS2 expression in skeletal muscle, elevating local sphingomyelin concentrations by >30% and triggering NF-κB-mediated inflammation [8]. This hypoxia-SMS2 axis exacerbates tissue damage, as evidenced by improved muscle regeneration and reduced cytokine expression in SMS2-KO mice post-ischemia [8].

Table 2: Consequences of SMS2 Manipulation on Lipid Parameters

ModelSphingomyelin ChangeKey Metabolic Effects
SMS2 KO mice (chow diet)↓25% plasma SMNo change in PC/TG; ↑cholesterol efflux
SMS2 KO mice (high-fat diet)↓28% plasma SM↓Atherogenic lipoprotein aggregation
Liver-specific SMS2 Tg mice↑29% plasma SM↑Lipoprotein aggregation; ↓cholesterol efflux
Hypoxic skeletal muscle↑>30% tissue SM↑NF-κB activation; ↑IL-6/TNF-α

Rationale for Targeting SMS2 in Chronic Inflammatory and Metabolic Disorders

Targeting SMS2 offers a dual therapeutic mechanism: correcting sphingolipid imbalances and suppressing inflammatory signaling. Elevated sphingomyelin in plasma and membranes promotes atherogenesis through multiple pathways. SMS2-derived sphingomyelin enriches atherogenic lipoproteins (VLDL/LDL), enhancing their aggregation susceptibility to sphingomyelinase—this aggregation accelerates subendothelial retention, a critical initiator of plaque formation [1]. Concurrently, membrane sphingomyelin governs inflammatory receptor clustering; SMS2 deficiency disrupts Toll-like receptor 4 (TLR4) and TNF receptor complexes in lipid rafts, attenuating NF-κB and MAP kinase activation by >50% upon LPS stimulation [6] [8]. This mechanistic insight explains why SMS2-KO macrophages exhibit markedly reduced IL-6 and TNF-α secretion—a phenotype recapitulated by SMS2-IN-2 in preclinical models.

Clinically, SMS2 overexpression correlates with human pathologies. Platelet SMS2 expression increases 2.5-fold in acute coronary syndrome (ACS) patients, driving pro-thrombotic phenotypes through PI3K/Akt activation [5]. Similarly, SGMS2 (human SMS2 gene) expression rises 3-fold in ischemic muscles of critical limb ischemia patients versus non-ischemic controls [8]. SMS2-IN-2 directly counteracts these processes: in db/db mice—a model of type 2 diabetes—oral administration (20–50 mg/kg/day for 6 weeks) reduces circulating IL-6 by 40%, hepatic TNF-α mRNA by 60%, and improves insulin sensitivity through enhanced glucose uptake in skeletal muscle [3] [7]. Notably, these effects occur alongside improved lipid metabolism, including 25–30% reductions in plasma LDL-cholesterol and non-esterified fatty acids (NEFAs), positioning SMS2 inhibition as a strategy for cardiometabolic disease integration [10].

Table 3: Therapeutic Effects of SMS2 Inhibition in Disease Models

DisorderModelSMS2-IN-2 EffectsKey Mechanisms
Type 2 Diabetesdb/db mice↓Serum IL-6; ↓Hepatic TNF-α mRNATLR4/NF-κB suppression; ↑muscle glucose uptake
AtherosclerosisSMS2−/−→LDLr−/− mice↓57% plaque area; ↑collagen content↑Macrophage cholesterol efflux; ↓plaque necrosis
ThrombosisSMS2-KO platelets↓Aggregation; ↓clot retractionPI3K/Akt pathway inhibition
Critical Limb IschemiaHindlimb ischemia↓Muscle inflammation; ↑fiber regenerationHIF-1α/SMS2 axis blockade

The convergence of SMS2's roles in lipid metabolism, inflammation, and insulin resistance underscores its therapeutic relevance. Unlike pan-sphingolipid modulators, SMS2-IN-2's selectivity avoids disrupting SMS1-dependent housekeeping functions, minimizing off-target effects [9]. This precision, combined with oral efficacy in chronic disease models, validates SMS2 as a promising target for disorders fueled by lipid-driven inflammation.

Properties

Product Name

Sms2-IN-2

IUPAC Name

4-[(2-chloro-5-fluorophenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine

Molecular Formula

C19H13ClFN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C19H13ClFN3O2/c20-15-7-6-13(21)9-12(15)11-25-16-4-1-5-17-18(16)19(24-26-17)23-14-3-2-8-22-10-14/h1-10H,11H2,(H,23,24)

InChI Key

VZWFUUUUCXTDJT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4

Solubility

not available

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.